

Primary research articles on Fungizone's biological activity

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The Biological Activity of Fungizone®: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for Amphotericin B deoxycholate, has been a cornerstone in the treatment of severe systemic fungal infections for decades. As a member of the polyene macrolide class of antifungals, its broad spectrum of activity against a wide range of pathogenic fungi has established it as a critical therapeutic agent, particularly in immunocompromised patient populations. This technical guide provides an in-depth overview of the biological activity of Fungizone®, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Mechanism of Action

The primary antifungal activity of Fungizone® is mediated by its interaction with ergosterol, the principal sterol in the fungal cell membrane.^{[1][2][3]} This interaction leads to a cascade of events culminating in fungal cell death. The two primary mechanisms are:

- **Pore Formation and Ion Leakage:** Amphotericin B molecules bind to ergosterol and self-assemble into transmembrane channels or pores.[1][2][3] This disrupts the integrity of the fungal cell membrane, leading to the leakage of essential intracellular monovalent ions such as potassium (K⁺), sodium (Na⁺), hydrogen (H⁺), and chloride (Cl⁻).[3] The subsequent loss of the electrochemical gradient and vital cellular contents results in the cessation of metabolic processes and ultimately, cell death.[1]
- **Induction of Oxidative Stress:** In addition to forming pores, Amphotericin B can induce the production of reactive oxygen species (ROS) within the fungal cell.[1][4][5] This oxidative burst contributes to cellular damage by causing lipid peroxidation, protein oxidation, and DNA damage, further promoting fungal cell death.[1]

The selective toxicity of Fungizone® for fungal cells over mammalian cells is attributed to its higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[3] However, at higher concentrations, Amphotericin B can interact with cholesterol, leading to the well-documented dose-dependent nephrotoxicity and other side effects associated with its clinical use.[3]

Quantitative Biological Activity

The following tables summarize the in vitro antifungal activity and in vitro cytotoxicity of Fungizone® (Amphotericin B).

In Vitro Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency. The data below represents the MIC ranges, MIC50 (the concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited) for Amphotericin B against various clinically relevant fungal species.

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
<i>Candida albicans</i>	156	0.12 - 2	0.5	1	[6]
<i>Candida glabrata</i>	22	0.12 - 2	1	2	[6]
<i>Candida parapsilosis</i>	20	0.12 - 2	0.5	1	[6]
<i>Candida tropicalis</i>	17	0.12 - 2	0.5	1	[6]
<i>Candida krusei</i>	15	0.12 - 2	1	2	[6]
<i>Aspergillus fumigatus</i>	156	0.12 - 2	0.5	1	[6][7]
<i>Aspergillus flavus</i>	22	0.25 - 2	1	2	[6][7]
<i>Aspergillus niger</i>	15	0.25 - 2	0.5	1	[6][7]
<i>Aspergillus terreus</i>	20	0.5 - 2	1	2	[6][7]

In Vitro Cytotoxicity

The following table presents the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) of Amphotericin B against various mammalian cell lines, providing an indication of its potential for host cell toxicity.

Cell Line	Cell Type	IC50 / CC50 (μ M)	Exposure Time	Assay	Reference(s))
HK-2	Human				
	Kidney	1.5	24 h	CellTiter- Glo®	[8]
	Proximal				
	Tubule				
HK-2	Human				
	Kidney	57.2 (EC50)	24 h	MTT	[9]
	Proximal				
	Tubule				
HK-2	Human				
	Kidney	97.4 (EC50)	24 h	LDH	[9]
	Proximal				
	Tubule				
293T	Human	No			
	Embryonic	cytotoxicity			
	Kidney	observed up to 10,000 μ g/L	48 h	MTS	[10][11]
THP-1	Human Monocytic	Cytotoxicity at 500 μ g/L	48 h	MTS	[10]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Fungizone's biological activity. Below are protocols for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

- Preparation of Antifungal Stock Solution: Dissolve Amphotericin B powder in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the Amphotericin B stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 16 to 0.03 µg/mL.
- Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
- Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted Amphotericin B. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours for *Candida* species and 48-72 hours for *Aspergillus* species.
- MIC Reading: The MIC is determined as the lowest concentration of Amphotericin B that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For Amphotericin B, the endpoint is often complete inhibition of visible growth.[6][7]

Time-Kill Kinetics Assay

This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.

- Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium as described for the MIC assay.
- Drug Exposure: Add Amphotericin B at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to flasks containing the fungal inoculum. Include a drug-free control.

- Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[12]
- Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35°C for 24-48 hours.
- Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each Amphotericin B concentration. A ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[12][13]

Quantification of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

- Cell Preparation: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).
- Probe Loading: Resuspend the fungal cells in PBS containing DCFH-DA and incubate in the dark to allow the probe to diffuse into the cells.
- Drug Treatment: After incubation, wash the cells to remove excess probe and resuspend them in PBS. Add Amphotericin B at the desired concentrations.
- Fluorescence Measurement: Incubate the cells with Amphotericin B for a specific period. Measure the fluorescence intensity of the cell suspension using a fluorometer or flow cytometer. An increase in fluorescence indicates the oxidation of DCFH-DA to the fluorescent dichlorofluorescein (DCF) by intracellular ROS.[4][14][15]

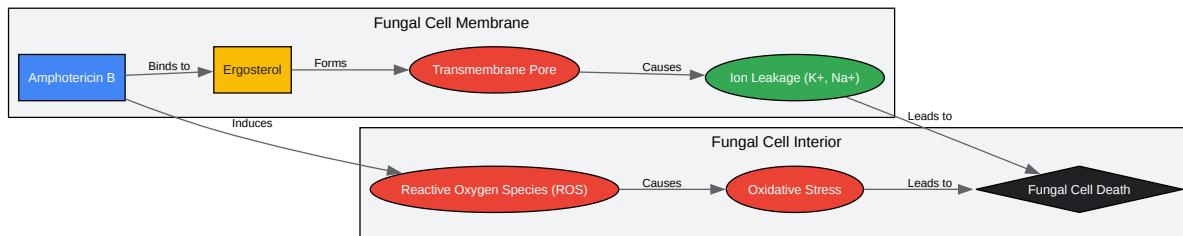
Potassium (K⁺) Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the efflux of intracellular potassium ions.

- **Fungal Cell Preparation:** Culture the fungal species to the mid-logarithmic growth phase. Harvest the cells by centrifugation and wash them twice with a low-potassium buffer to remove extracellular potassium. Resuspend the cells in the same buffer to a specific density.
- **Treatment with Antifungal Agent:** Aliquots of the fungal cell suspension are incubated with varying concentrations of Amphotericin B.
- **Separation of Cells and Supernatant:** At designated time points, centrifuge the samples to pellet the fungal cells.
- **Potassium Measurement:** Carefully collect the supernatant and measure the concentration of potassium ions using atomic absorption spectroscopy or an inductively coupled plasma mass spectrometer (ICP-MS).^[16]^[17] An increase in the extracellular potassium concentration compared to untreated controls indicates membrane damage.

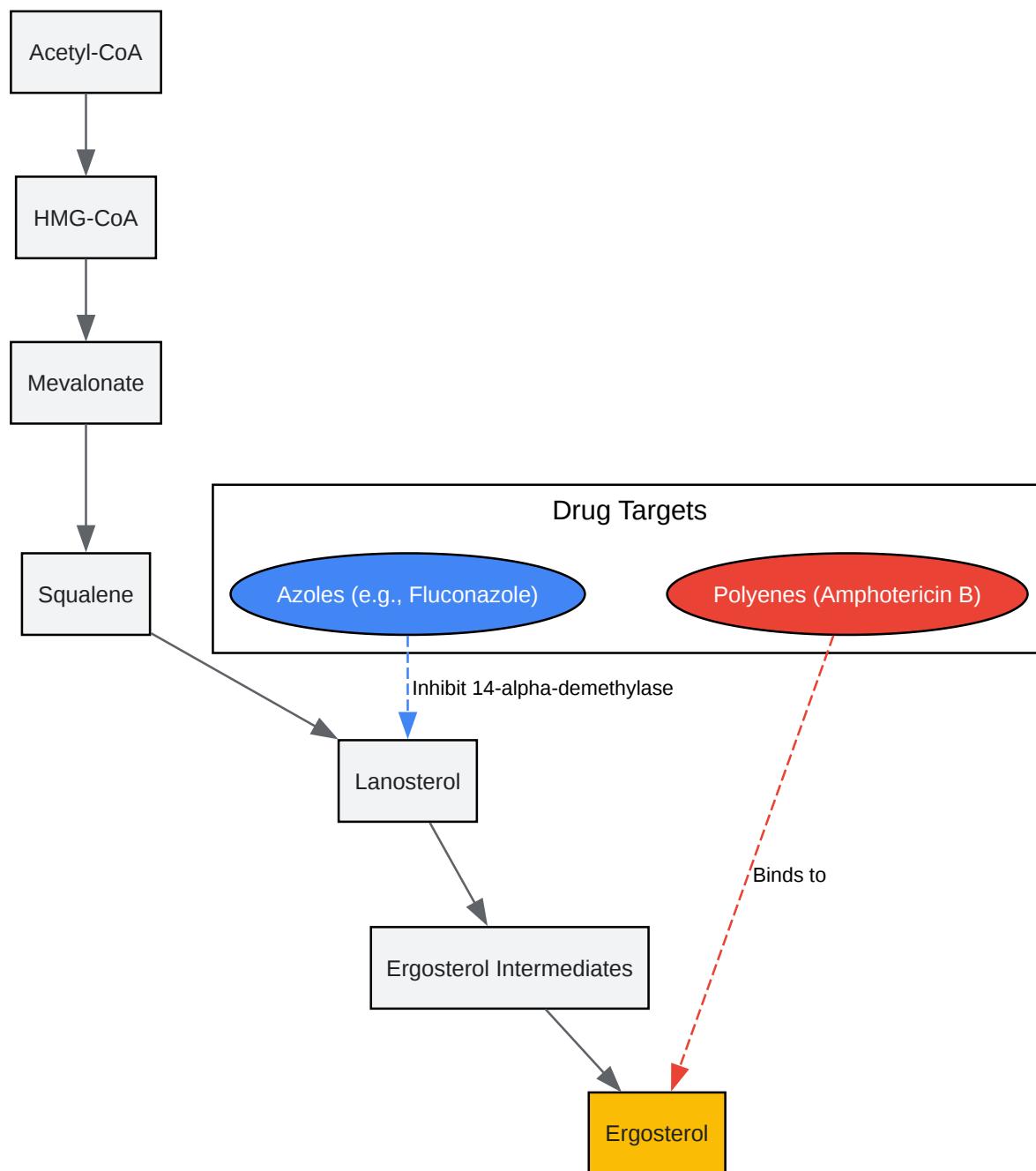
Signaling Pathways and Experimental Workflows

The biological activity of Fungizone® involves complex interactions with the fungal cell. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.



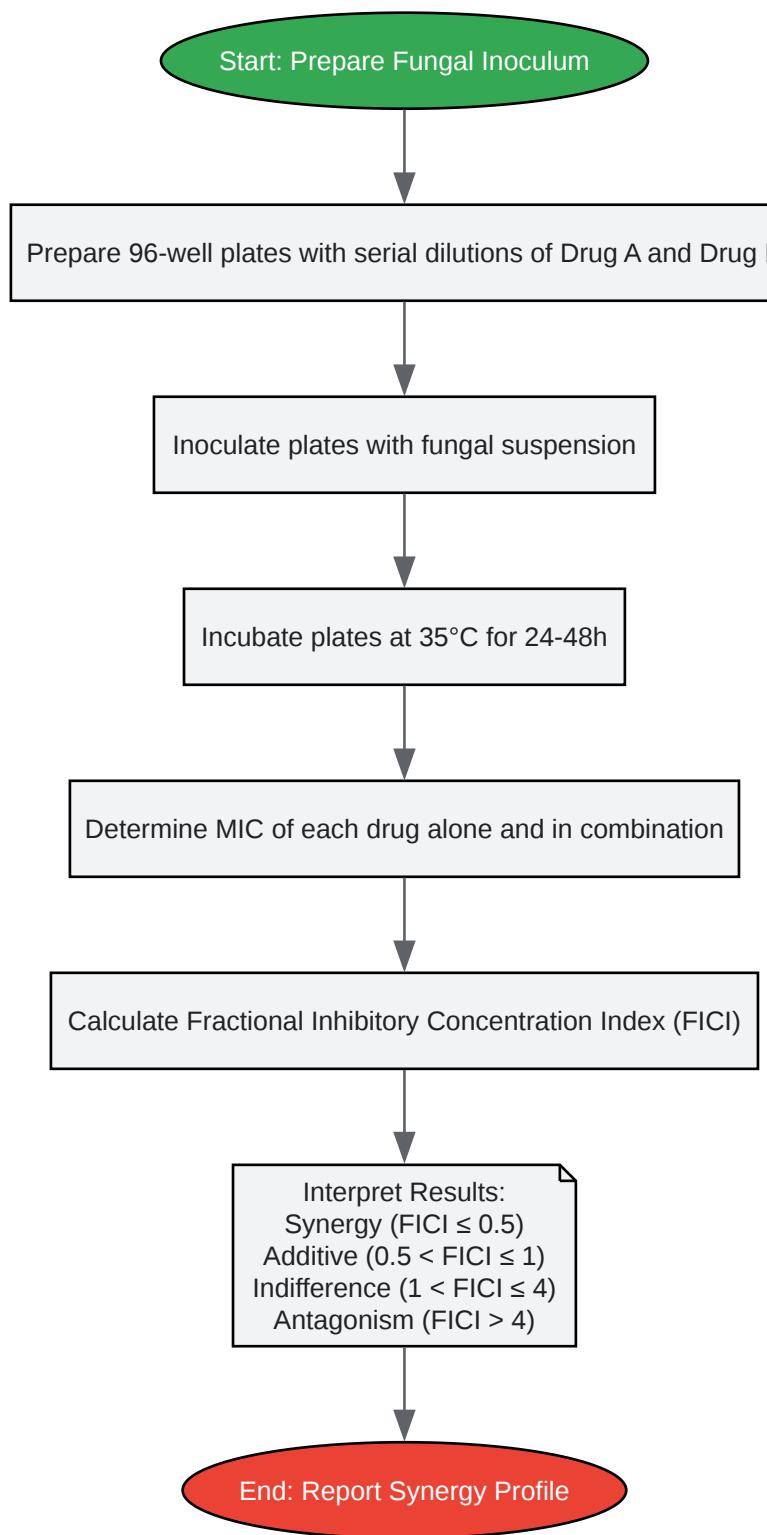
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Caption: Mechanism of action of Fungizone® (Amphotericin B) on the fungal cell.



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Caption: Simplified ergosterol biosynthesis pathway and targets of major antifungal classes.

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Caption: Experimental workflow for an in vitro synergy assay using the checkerboard method.

Conclusion

Fungizone® remains a potent and clinically significant antifungal agent. Its primary mechanism of action, centered on the disruption of the fungal cell membrane through ergosterol binding and the induction of oxidative stress, has been extensively studied. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided diagrams of its mechanism of action, the ergosterol biosynthesis pathway, and an experimental workflow for synergy testing offer visual aids for understanding its complex interactions. For researchers and drug development professionals, a thorough understanding of these principles is essential for the continued development of novel antifungal strategies and the optimization of existing therapeutic regimens.

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